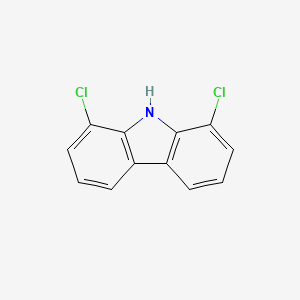

1,8-dichloro-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-dichloro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOVMBTWMSLVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC3=C2C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,8 Dichloro 9h Carbazole and Its Precursors

Strategies for Regioselective Dichlorination of the Carbazole (B46965) Core

Achieving the specific 1,8-dichloro substitution pattern on a carbazole ring through direct chlorination is a significant chemical challenge due to the electronic nature of the carbazole nucleus, which typically directs electrophilic substitution to the 3, 6, and 9 positions.

Direct electrophilic chlorination of the parent 9H-carbazole molecule often results in a mixture of isomers, with the 3,6-dichloro-9H-carbazole being a common major product. The formation of the 1,8-dichloro isomer is generally not favored. The primary challenges include:

Regioselectivity: The positions 1, 8, 4, and 5 (the "bay region") are sterically hindered and less electronically activated towards electrophilic attack compared to the 3 and 6 positions. rsc.orgbham.ac.uk

Over-reaction: It is difficult to control the reaction to prevent the formation of tri- or tetra-chlorinated byproducts. thieme-connect.de

Harsh Conditions: Reagents that might force chlorination at the 1 and 8 positions can lead to degradation of the carbazole ring.

Despite these difficulties, research into regioselective C-H functionalization offers potential pathways. For instance, iron-catalyzed halogenation has been shown to achieve ortho-selectivity on aniline (B41778) and carbazole-type substrates. nih.gov The presence of the N-H bond is crucial for directing the electrophile to the ortho positions (C1 and C8). nih.gov Another approach involves a dilithiation strategy to create 4,5-disubstituted carbazoles, which highlights the difficulty in functionalizing the bay area positions. rsc.orgbham.ac.uk Chlorination using hexachloroethane (B51795) (C₂Cl₆) on a protected carbazole has been reported to yield a mixture containing the dichloride, demonstrating the feasibility but also the lack of selectivity of direct methods. rsc.orgbham.ac.uk

Microwave-assisted oxyhalogenation using hydrohalic acids and hydrogen peroxide is an efficient method for halogenating the carbazole core, but precise control to achieve the 1,8-dichloro isomer remains a significant hurdle. smolecule.com

A more controlled and widely adopted strategy for synthesizing specifically substituted carbazoles involves the construction of the central pyrrole (B145914) ring from a pre-functionalized intermediate. researchgate.net This approach transfers the challenge of regioselectivity from the carbazole core to the synthesis of a substituted biphenyl (B1667301) or, more commonly, a diphenylamine (B1679370).

The general retrosynthetic route is as follows: 1,8-dichloro-9H-carbazole <== (Cyclization) <== 2,2'-dichlorodiphenylamine derivative

The synthesis of the 2,2'-dichlorodiphenylamine intermediate can be accomplished via an Ullmann condensation reaction between 2-chloroaniline (B154045) and 1-bromo-2-chlorobenzene (B145985) or a related coupling. The key advantage is that the positions of the chlorine atoms are fixed before the final ring-closing step, thus avoiding the problem of isomeric mixtures.

Cyclization Reactions Leading to the this compound Scaffold

Once a suitable 2,2'-disubstituted biphenyl or diphenylamine precursor is obtained, the final and critical step is the intramolecular cyclization to form the carbazole's central five-membered ring.

Metal-catalyzed reactions are the most common and efficient methods for the cyclization step.

Ullmann-type Reactions: The classical Graebe-Ullmann synthesis involves the copper-catalyzed or thermally induced cyclization of N-arylanthranilic acids or related diarylamines. organic-chemistry.orgresearchgate.net While effective, these reactions often require high temperatures. Modern Ullmann-type couplings can be performed under milder conditions using copper catalysts with specific ligands. smolecule.comorganic-chemistry.orgtheaic.org These reactions are used both to form the diarylamine precursor and, in some cases, for the final C-N bond formation to close the ring. researchgate.nettheaic.org

Palladium-catalyzed C-N Bond Formation: Palladium-catalyzed intramolecular C-H amination or Buchwald-Hartwig amination is a powerful and versatile method for synthesizing carbazoles from halo-substituted diphenylamines. nih.govorganic-chemistry.org This strategy involves the intramolecular coupling of an amine with an aryl halide. For synthesizing this compound, the precursor would be a 2-amino-2'-chlorobiphenyl derivative where the second chlorine is already in place. Palladium-catalyzed tandem reactions, which combine C-C and C-N bond formation in one pot, have been developed to create functionalized carbazoles from inexpensive starting materials like anilines and 1,2-dihaloarenes. organic-chemistry.orgmdpi.comresearchgate.net

A general palladium-catalyzed cyclization of a 2,2'-dichlorodiphenylamine derivative would proceed via intramolecular C-H activation and C-N bond formation.

While less common than metal-catalyzed methods, several metal-free alternatives exist for carbazole synthesis.

Photochemical Cyclization: Photostimulated reactions provide a pathway for intramolecular C-N bond formation. For example, the cyclization of 2'-halo-[1,1'-biphenyl]-2-amines can proceed via a photoinitiated SRN1 mechanism in the presence of a base like potassium tert-butoxide, yielding carbazoles under mild, transition-metal-free conditions. conicet.gov.ar This method could theoretically be applied to a precursor containing the necessary chlorine atoms.

Cadogan Reaction: This method involves the reductive cyclization of 2-nitrobiphenyls or 2-azidobiphenyls using trivalent phosphorus reagents (e.g., triphenylphosphine). The reaction proceeds through a nitrene intermediate which inserts into a C-H bond of the adjacent aromatic ring to form the carbazole. researchgate.net While a classic method, it can require high temperatures.

Oxidative Cyclization: Direct oxidative cyclization reactions of diarylamines are an atom-economical approach to carbazole synthesis, avoiding the need for pre-activated substrates. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic route to be practical, especially for larger-scale production, optimization of reaction conditions is crucial. Research in carbazole synthesis often includes detailed studies to maximize yield and purity while minimizing costs and reaction times.

Key parameters for optimization include:

Catalyst System: Screening different metal catalysts (e.g., various palladium or copper sources) and ligands is common. The choice of ligand can dramatically affect reaction efficiency and selectivity. mdpi.comresearchgate.net

Base: The type and amount of base used are critical, particularly in palladium-catalyzed and Ullmann couplings. mdpi.comresearchgate.net

Solvent: The reaction solvent can influence solubility, reaction temperature, and catalyst stability.

Temperature and Reaction Time: Microwave-assisted synthesis has been shown to drastically reduce reaction times from hours to minutes and improve yields for the synthesis of carbazoles. mdpi.comresearchgate.net

An example of reaction optimization for a one-pot carbazole synthesis is shown below. Although for a different carbazole, it illustrates the systematic approach used to find the best conditions.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 45 |

| 2 | Pd(OAc)₂ | NaOt-Bu | DMF | 120 | 60 |

| 3 | Pd(OAc)₂ | Cs₂CO₃ | DMF | 120 | 75 |

| 4 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 120 | 70 |

| 5 | Pd(OAc)₂ | Cs₂CO₃ | Toluene (B28343) | 110 | 81 |

| 6 | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 78 |

This table is a representative example based on general findings in carbazole synthesis optimization to illustrate the process. mdpi.comresearchgate.net

Furthermore, procedures that are amenable to large-scale synthesis have been developed for related carbazole derivatives. A one-pot, multigram, and chromatography-free procedure was developed for 1,8-diaminocarbazole starting from 3,6-dichloro-1,8-dinitrocarbazole, which itself can be produced on a large scale. thieme-connect.comresearchgate.net This demonstrates that with careful process development, complex carbazole substitution patterns can be achieved in a scalable manner.

Solvent Effects in this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of carbazole derivatives, profoundly influencing reaction kinetics, product yields, and regioselectivity. In the context of palladium-catalyzed cross-coupling reactions, which are a viable route to dichlorocarbazoles, solvent polarity plays a pivotal role.

Conversely, nonpolar solvents like toluene may also be utilized, often favoring thermodynamic control over the reaction pathway. This can lead to preferential substitution at the most stable positions on the carbazole precursor. smolecule.com The selection between polar and nonpolar solvents is therefore a key consideration in directing the outcome of the synthesis.

The effect of the solvent is also prominent in microwave-assisted synthesis, a technique increasingly applied for its efficiency. The dielectric properties of the solvent determine its ability to absorb microwave energy. Polar solvents generally exhibit better microwave coupling, leading to faster heating and consequently, more efficient reactions. smolecule.com A comparative study highlighted a significant increase in chlorination yield when a more polar solvent was used under microwave irradiation, attributed to the improved energy absorption. smolecule.com

Water, as a green solvent, has also been explored for carbazole synthesis. researchgate.netbohrium.com In some palladium-catalyzed C-H amination reactions to form carbazoles, water has been shown to be a viable solvent, contributing to the sustainability of the process. bohrium.com The use of aqueous media in Ullmann-type C-N bond forming reactions has also been reported as a green alternative for the synthesis of carbazole alkaloids. researchgate.netacs.org

Table 1: Solvent Effects on Carbazole Synthesis

| Solvent | Reaction Type | Effect on Synthesis | Reference |

| Dimethylformamide (DMF) | Ullmann Coupling | Stabilizes palladium intermediates, accelerates reductive elimination. | smolecule.com |

| Dimethyl Sulfoxide (DMSO) | Microwave-assisted Pd-catalyzed tandem reaction | Optimal solvent for high yields and reduced reaction times. | organic-chemistry.org |

| Toluene | Palladium-catalyzed reactions | Favors thermodynamic control, influencing regioselectivity. | smolecule.com |

| Water | Pd-catalyzed C-H amination / Ullmann-type reactions | Acts as a green solvent, promoting sustainable synthesis. | bohrium.comacs.org |

Catalyst Systems and Ligand Design for Improved Efficiency

The synthesis of carbazoles, including dichlorinated derivatives, heavily relies on transition metal catalysis, with palladium-based systems being the most extensively studied. The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of the palladium source, the ligands, and any co-catalysts.

Palladium catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly employed. nih.govrsc.org The intramolecular cyclization of diphenylamines, a key strategy for carbazole formation, is often catalyzed by Pd(OAc)₂. nih.gov In some instances, palladium-catalyzed tandem reactions, which combine multiple steps in one pot, have been developed for the synthesis of 9H-carbazoles from simple precursors like anilines and 1,2-dihaloarenes. organic-chemistry.org

Co-catalysts are also frequently used to improve reaction outcomes. Copper(I) iodide (CuI) is a common co-catalyst in palladium-catalyzed hydroarylation reactions for carbazole synthesis. rsc.org In Ullmann coupling reactions, copper co-catalysts are known to facilitate the oxidative addition of halides, a key step in the catalytic cycle. smolecule.com

Beyond palladium, other transition metals have been explored for carbazole synthesis. Rhodium-based catalysts, such as [RhCp*Cl₂]₂, have been used for the C1 alkylation of carbazoles. jst.go.jp Heterogeneous catalysts, like rhodium on carbon (Rh/C), have shown high efficiency in the intramolecular oxidative coupling of diarylamines to form carbazoles, with the advantage of being easily separable and reusable. jst.go.jp

Table 2: Catalyst Systems for Carbazole Synthesis

| Catalyst System | Reaction Type | Role of Catalyst/Ligand | Reference |

| Pd(OAc)₂ / PCy₃ | Intramolecular arylation | Pd(OAc)₂ as catalyst, PCy₃ as ligand for cyclization. | nih.gov |

| Pd(PPh₃)₂Cl₂ / CuI | Hydroarylation | Pd catalyst with CuI co-catalyst for C-C bond formation. | rsc.org |

| Pd nanocatalyst on biochar | Tandem Buchwald-Hartwig amination/direct arylation | Ligand-free, magnetically recoverable heterogeneous catalyst. | organic-chemistry.org |

| Rh/C | Intramolecular oxidative coupling | Efficient and reusable heterogeneous catalyst. | jst.go.jp |

Green Chemistry Considerations in the Synthesis of Dichlorocarbazoles

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like dichlorocarbazoles, aiming to reduce environmental impact and improve sustainability. core.ac.uk Key areas of focus include the use of environmentally benign solvents, the development of recoverable and reusable catalysts, and the application of energy-efficient reaction conditions.

The use of water as a solvent is a significant step towards greener chemical processes. researchgate.netbohrium.comacs.org For carbazole synthesis, methods have been developed that utilize water as the reaction medium for palladium-catalyzed reactions, avoiding the use of volatile and often toxic organic solvents. bohrium.com Deep eutectic solvents (DESs) are also emerging as environmentally benign and recyclable reaction media for copper-catalyzed Ullmann amine cross-coupling reactions, which can be applied to carbazole synthesis. frontiersin.org

The development of heterogeneous catalysts is another cornerstone of green chemistry in this field. A magnetically recoverable palladium nanocatalyst supported on biochar, a green and renewable material, has been successfully used for the one-pot synthesis of 9H-carbazoles. organic-chemistry.org This catalyst can be easily separated from the reaction mixture using a magnet and reused for multiple cycles with minimal loss of activity, which significantly reduces waste and cost. organic-chemistry.org Similarly, heterogeneous catalysts like rhodium on carbon (Rh/C) allow for simple, open-to-air reaction setups and are recyclable. jst.go.jp

Energy efficiency is another critical aspect. Microwave-assisted synthesis has been shown to drastically reduce reaction times for the synthesis of carbazoles, often from hours to minutes. smolecule.comorganic-chemistry.org This not only saves energy but can also improve yields by minimizing the formation of side products that can occur with prolonged heating. smolecule.com Photochemical methods, which use light to initiate reactions, also represent a green approach to carbazole synthesis, sometimes proceeding under mild conditions. jst.go.jp

Table 3: Green Chemistry Approaches in Carbazole Synthesis

| Green Approach | Specific Method | Advantage | Reference |

| Green Solvents | Use of water or deep eutectic solvents (DESs) | Reduces reliance on volatile organic compounds (VOCs). | bohrium.comfrontiersin.org |

| Recoverable Catalysts | Pd nanocatalyst on biochar, Rh/C | Allows for catalyst recycling, reducing waste and cost. | organic-chemistry.orgjst.go.jp |

| Energy Efficiency | Microwave irradiation, Photocyclization | Reduces reaction times and energy consumption. | smolecule.comorganic-chemistry.orgjst.go.jp |

| Atom Economy | One-pot tandem reactions | Minimizes waste by combining multiple steps and reducing purification. | organic-chemistry.org |

Reactivity and Derivatization Chemistry of 1,8 Dichloro 9h Carbazole

Functionalization at the 9H-Nitrogen Position

The nitrogen atom of the carbazole (B46965) ring possesses a lone pair of electrons and an acidic proton, making it a prime site for various functionalization reactions. These modifications are fundamental for altering the solubility, electronic properties, and steric profile of the molecule.

The substitution of the N-H proton with alkyl or aryl groups is a common strategy for derivatizing the carbazole core.

N-Alkylation is readily achieved through several methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. researchgate.net More modern and efficient protocols have been developed, such as the scandium-catalyzed N-alkylation using alcohols as the alkylating agents. thieme-connect.comsorbonne-universite.fr This method is appealing due to its use of non-toxic and readily available alcohols, with water being the only byproduct. sorbonne-universite.fr Halogen-substituted carbazoles, such as 3,6-dichloro-9H-carbazole, have been shown to be compatible with this reaction, affording good to excellent yields of N-alkylated products. thieme-connect.comsorbonne-universite.fr For instance, the reaction of 3,6-dichloro-9H-carbazole with diphenylmethanol, catalyzed by scandium(III) triflate, produces 9-benzhydryl-3,6-dichloro-9H-carbazole in good yield. thieme-connect.comsorbonne-universite.fr Microwave-assisted N-alkylation in dry media, using an alkyl halide adsorbed on potassium carbonate, offers a remarkably fast alternative with high yields. researchgate.net

N-Arylation involves the formation of a C-N bond between the carbazole nitrogen and an aryl group. This is often accomplished via transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. A common procedure involves reacting the carbazole with an aryl halide in the presence of a copper catalyst or a palladium/ligand system. For example, 9-(pyrimidin-2-yl)-9H-carbazoles can be synthesized by treating the corresponding carbazole with 2-chloropyrimidine (B141910) and a base like sodium hydride in DMF at elevated temperatures. rsc.org The carbazole nitrogen atom can also be derivatized through reactions with other heterocyclic systems. researchgate.net

Table 1: Examples of N-Alkylation and N-Arylation of Dichlorocarbazoles

| Reactant | Reagent | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| 3,6-Dichloro-9H-carbazole | Diphenylmethanol | Sc(OTf)₃ | CH₂Cl₂ | 80 °C, 40 min | 9-Benzhydryl-3,6-dichloro-9H-carbazole | 78% | thieme-connect.com, sorbonne-universite.fr |

| 3,6-Dichloro-9H-carbazole | 2-Chloropyrimidine | NaH | DMF | 130 °C, 24 h | 3,6-Dichloro-9-(pyridin-2-yl)-9H-carbazole | 85% | nih.gov, rsc.org |

N-Acylation introduces a carbonyl group to the nitrogen atom, forming an N-acyl carbazole. These derivatives are valuable as fluorophores and intermediates in organic synthesis. beilstein-journals.org The traditional method involves the reaction of 9H-carbazole with an acyl chloride or anhydride (B1165640) in the presence of a base. beilstein-journals.org A direct, metal-free N-acylation of carbazoles has also been developed using a combination of trifluoroacetic anhydride (TFAA) and phosphoric acid (H₃PO₄). researchgate.net

N-Sulfonylation is another important transformation, often used as a protection strategy for the carbazole nitrogen. The reaction of a 9H-carbazole with benzenesulfonyl chloride after deprotonation with a strong base like sodium hydride yields the N-sulfonylated product. thieme-connect.de This protecting group can be subsequently removed under basic conditions. thieme-connect.de

Substitutions and Transformations at the Chloro Positions

The chlorine atoms at the C1 and C8 positions are key functional handles for further elaboration of the carbazole skeleton. While relatively inert to some forms of substitution, they are particularly susceptible to transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SₙAr) of the chlorine atoms in 1,8-dichloro-9H-carbazole is generally challenging. The C-Cl bonds in aryl chlorides are strong, and the carbazole ring is not sufficiently electron-deficient to facilitate SₙAr reactions under standard conditions. This pathway typically requires either highly activated substrates with strong electron-withdrawing groups or very harsh reaction conditions, which can lead to side reactions and decomposition. Therefore, SₙAr is not a commonly employed strategy for the derivatization of these positions.

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely used methods for functionalizing the C-Cl bonds of this compound. chim.it These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. chim.it

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is a robust method for synthesizing biaryl compounds. N-protected carbazole-boronic acids have been successfully used in Suzuki couplings with various aryl halides. mdpi.com Conversely, this compound can act as the electrophilic partner, reacting with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 1,8-diaryl-9H-carbazoles. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene. diva-portal.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org While aryl chlorides are less reactive than bromides or iodides, effective catalyst systems, including those based on carbazole-derived N-heterocyclic carbene (NHC) ligands, have been developed to facilitate these transformations. researchgate.netrug.nl This allows for the introduction of vinyl groups at the C1 and C8 positions.

Sonogashira Coupling: This reaction is a powerful tool for forming a bond between an sp² carbon (from the aryl chloride) and an sp carbon (from a terminal alkyne). rsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. walisongo.ac.idnih.gov The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 1,8-dialkynyl-9H-carbazole derivatives, which are important precursors for conjugated materials. rsc.orglucp.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and an amine, providing access to arylamines. libretexts.org It is a highly effective method for introducing primary or secondary amino groups at the C1 and C8 positions of the carbazole core. unimib.it The reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.org This methodology has been successfully applied to dihalocarbazoles to synthesize diamino-carbazole derivatives, which are valuable building blocks for anion receptors and hole-transport materials. researchgate.netunimib.it

Table 2: Applicability of Palladium-Catalyzed Cross-Coupling Reactions to Dihalocarbazoles

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Bond Formed | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) | 1,8-Diaryl-carbazole | mdpi.com |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C(sp²)-C(sp²) | 1,8-Divinyl-carbazole | researchgate.net, libretexts.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²)-C(sp) | 1,8-Dialkynyl-carbazole | walisongo.ac.id, rsc.org |

| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / Ligand / Base | C(sp²)-N | 1,8-Diamino-carbazole | unimib.it, libretexts.org |

The direct metalation of the carbon atoms bearing the chlorine substituents is a less common transformation pathway. This would typically involve a halogen-metal exchange reaction, for example, using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting 1,8-dilithiated carbazole species would be a powerful nucleophile, capable of reacting with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce new functional groups at these positions. However, such reactions can be complicated by competing side reactions, such as directed ortho-metalation at the C2/C7 positions if the nitrogen is unprotected, or attack at the N-H proton. Successful halogen-metal exchange would require careful optimization of reaction conditions, including the choice of solvent, temperature, and organolithium reagent, as well as suitable protection of the N-H group. acs.org

Reactivity at Unsubstituted Ring Positions

The functionalization of the carbazole core at positions other than 1 and 8 is dictated by the electronic properties of both the nitrogen heteroatom and the deactivating chloro-substituents.

Electrophilic Aromatic Substitution on the Carbazole Core

The carbazole nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. In an unsubstituted 9H-carbazole, the nitrogen atom directs incoming electrophiles primarily to the 3 and 6 positions, which are para to the nitrogen and highly activated. thieme-connect.denih.govub.edu Halogenation, nitration, and acylation reactions preferentially occur at these sites. thieme-connect.de

For this compound, the scenario is more complex. The chlorine atoms at positions 1 and 8 are electron-withdrawing via induction, thus deactivating the entire ring system towards electrophilic attack. However, through resonance, they are ortho-, para-directing. The positions ortho to the chlorines are C2 and C7, while the para positions are C4 and C5. Concurrently, the powerful activating and directing effect of the nitrogen atom to positions 3 and 6 persists.

A hierarchical analysis of these competing effects suggests that the C3 and C6 positions remain the most probable sites for electrophilic attack due to the strong activation by the nitrogen lone pair. The deactivating effect of the halogens would make the reaction conditions more forcing than for unsubstituted carbazole. Following the 3 and 6 positions, the C4 and C5 positions would be the next most likely sites for substitution, being para to the chlorine atoms.

While specific examples of electrophilic substitution starting directly with this compound are not prevalent in the reviewed literature, the synthesis of its derivatives often involves the substitution of a pre-halogenated carbazole. For instance, the nitration of 3,6-dichlorocarbazole (B1220011) proceeds smoothly to yield 3,6-dichloro-1,8-dinitrocarbazole, demonstrating that even with deactivating groups present, the remaining activated positions can react. ub.edunih.govacs.org This supports the prediction that electrophilic attack on this compound would favor the 3,6-positions, followed by the 4,5-positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C3, C6 | Most Favored | Strong directing effect from the nitrogen atom (para-position). |

| C4, C5 | Less Favored | Para-directing effect from the chlorine atoms. |

| C2, C7 | Least Favored | Ortho-directing effect from the chlorine atoms, but sterically hindered. |

C-H Activation Strategies for Further Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of otherwise unreactive C-H bonds, offering pathways to derivatives that are not accessible through classical electrophilic substitution. chim.it For carbazoles, achieving regioselectivity at the less activated C1 and C8 positions without protecting the more nucleophilic C3 and C6 positions is a known challenge. chim.it In the case of this compound, the focus shifts to activating the remaining C-H bonds at the 2, 3, 4, 5, 6, and 7 positions.

Directing groups are often employed to achieve site-selectivity in C-H functionalization. rsc.org A directing group installed on the carbazole nitrogen can steer a metal catalyst to a specific C-H bond, typically in the ortho position. For the this compound scaffold, a directing group on the nitrogen could potentially facilitate functionalization at the C2 and C7 positions.

Palladium-catalyzed C-H functionalization is a prominent strategy. For example, a pyridyl directing group on the carbazole nitrogen has been used to direct acylation to the C8 position. chim.it Adapting this methodology to this compound could enable selective functionalization at the C2 and C7 positions, which are ortho to the nitrogen. The development of remote C-H functionalization techniques, which can target positions meta or para to the directing group, further expands the possibilities for selectively modifying the carbazole core. nih.gov

Table 2: Potential C-H Activation Strategies for this compound

| Target Position(s) | Strategy | Catalyst System (Example) | Rationale |

| C2, C7 | N-Directing Group | Pd(II) with a pyridyl or similar directing group | Chelation-assisted ortho-C-H activation. chim.it |

| C4, C5 | Remote C-H Functionalization | Palladium/Norbornene cooperative catalysis | Enables functionalization at positions distal to a directing group. nih.gov |

| C3, C6 | Direct C-H Functionalization | Metal- and additive-free electrophilic-type substitution | Functionalization at the most electron-rich positions. |

Oxidative and Reductive Transformations

The oxidative and reductive chemistry of this compound is primarily explored through the transformations of its derivatives, particularly nitro compounds.

The reduction of nitro groups on the carbazole framework is a key step in the synthesis of amino-carbazole derivatives, which are valuable building blocks. The reduction of 3,6-dichloro-1,8-dinitrocarbazole to 1,8-diamino-3,6-dichlorocarbazole has been accomplished using several methods. One approach involves using hydrazine (B178648) monohydrate in the presence of a catalyst like iron(II) sulfate. nih.gov

Catalytic hydrogenation is another effective method. However, the reaction conditions must be carefully controlled to avoid side reactions. For example, the reduction of 3,6-dichloro-1,8-dinitrocarbazole using hydrogen gas with a 10% palladium on carbon (Pd/C) catalyst in methanol (B129727) was found to cause partial dehalogenation. acs.org This issue was resolved by changing the solvent to acetonitrile, which afforded the desired 1,8-diamino-3,6-dichlorocarbazole in high yield (89%). acs.org This demonstrates that the chloro-substituents on the carbazole ring can be susceptible to reduction under certain catalytic hydrogenation conditions.

General oxidative transformations of polyhalogenated carbazoles can lead to the formation of more complex structures or degradation products. smolecule.com However, specific examples detailing the controlled oxidation of the this compound ring system are not well-documented in the literature.

Table 3: Reductive Transformations of a 1,8-Dinitro-dichlorocarbazole Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3,6-Dichloro-1,8-dinitrocarbazole | NH₂NH₂·H₂O, FeSO₄·7H₂O, EtOH, reflux | 1,8-Diamino-3,6-dicyanocarbazole | 20% | nih.gov |

| 3,6-Dichloro-1,8-dinitrocarbazole | H₂ (1 atm), 10% Pd/C, MeCN | 1,8-Diamino-3,6-dichlorocarbazole | 89% | acs.org |

| 3,6-Dichloro-1,8-dinitrocarbazole | H₂ (4 atm), Raney Nickel | 1,8-Diamino-3,6-dichlorocarbazole | - | acs.org |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1,8 Dichloro 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,8-dichloro-9H-carbazole, both ¹H and ¹³C NMR, alongside two-dimensional techniques, are employed to assign all proton and carbon signals and confirm the substitution pattern.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Halogen Effects

The ¹H and ¹³C NMR spectra of this compound are dictated by the carbazole (B46965) core's aromatic system and the influence of the two chlorine substituents. The presence of chlorine, an electronegative halogen, induces notable effects on the chemical shifts of nearby protons and carbons. This "halogen effect" primarily manifests as a downfield shift (deshielding) for carbons directly bonded to the chlorine atoms due to inductive electron withdrawal.

In the ¹H NMR spectrum, the protons on the chlorinated rings experience a different electronic environment compared to the unsubstituted ring. The symmetry of the molecule simplifies the spectrum to a degree, but the protons on each benzene (B151609) ring remain chemically distinct. The N-H proton typically appears as a broad singlet at a significant downfield shift.

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The two carbons directly attached to the chlorine atoms (C-1 and C-8) are expected to be significantly deshielded. The decreasing electronegativity of halogen substituents (F, Cl, Br, I) is generally reflected in decreased chemical shift values for the carbon atoms to which they are attached nih.govresearchgate.net. The remaining carbon signals are assigned based on their expected chemical shifts and comparison with data from unsubstituted carbazole and other halogenated derivatives.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-2 / H-7 | ~7.4-7.6 | - | Doublet of doublets |

| H-3 / H-6 | ~7.2-7.4 | - | Triplet |

| H-4 / H-5 | ~8.0-8.2 | - | Doublet |

| N-H | ~8.5-9.5 (broad) | - | Broad singlet, exchangeable |

| C-1 / C-8 | - | ~125-130 | Deshielded by chlorine |

| C-2 / C-7 | - | ~122-125 | |

| C-3 / C-6 | - | ~120-123 | |

| C-4 / H-5 | - | ~112-115 | Shielded by anisotropic effect |

| C-4a / C-4b | - | ~140-143 | Quaternary carbon |

| C-8a / C-9a | - | ~124-127 | Quaternary carbon |

Note: Predicted values are based on data for carbazole and known substituent effects. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic rings (e.g., H-2 with H-3, and H-3 with H-4), confirming their sequence. This helps differentiate the signals within each spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu Each proton signal will show a cross-peak with its corresponding carbon signal, allowing for the direct assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete molecular skeleton by identifying longer-range (typically 2-3 bonds) couplings between protons and carbons. youtube.comsdsu.edu For instance, the N-H proton would show correlations to the quaternary carbons C-8a and C-9a. The H-4 proton would show a correlation to the chlorinated C-1 carbon (a three-bond coupling), which is critical for confirming the 1,8-substitution pattern. Similarly, H-2 would correlate with C-4 and C-8a. These long-range correlations piece together the entire carbazole framework and definitively place the chlorine atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. nih.govpnnl.gov

For this compound, the molecular formula is C₁₂H₇Cl₂N. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Calculated Exact Mass:

C₁₂: 12 * 12.000000 = 144.000000

H₇: 7 * 1.007825 = 7.054775

³⁵Cl₂: 2 * 34.968853 = 69.937706

¹⁴N: 1 * 14.003074 = 14.003074

Total Exact Mass [M]: 234.995555

An HRMS measurement confirming a mass very close to this value provides strong evidence for the C₁₂H₇Cl₂N elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion (M⁺˙) can undergo fragmentation, breaking into smaller, characteristic pieces. The resulting pattern of fragment ions serves as a molecular fingerprint. libretexts.orgchemguide.co.uk

For this compound, the mass spectrum is expected to show several key features:

Molecular Ion Cluster: Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an [M]⁺˙ peak, an [M+2]⁺˙ peak (one ³⁷Cl), and an [M+4]⁺˙ peak (two ³⁷Cl) with an approximate intensity ratio of 9:6:1. This isotopic signature is a definitive indicator of a dichlorinated compound.

Key Fragmentations: The fragmentation process would likely involve the sequential loss of chlorine atoms and hydrogen chloride.

Loss of Cl: A significant fragment would correspond to the loss of a chlorine radical ([M-Cl]⁺), resulting in an ion at m/z ~200.

Loss of HCl: The loss of a neutral HCl molecule ([M-HCl]⁺˙) is also a common pathway for chlorinated aromatic compounds, leading to an ion at m/z ~199.

Carbazole Core: Fragmentation of the core carbazole ring structure would lead to further characteristic ions seen in the spectrum of unsubstituted carbazole. nist.gov

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (approx.) | Ion Formula | Description |

| 235 / 237 / 239 | [C₁₂H₇Cl₂N]⁺˙ | Molecular ion cluster (M, M+2, M+4) |

| 200 / 202 | [C₁₂H₇ClN]⁺ | Loss of a Cl radical |

| 199 / 201 | [C₁₂H₆ClN]⁺˙ | Loss of a neutral HCl molecule |

| 164 | [C₁₂H₆N]⁺ | Loss of a second HCl molecule |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These two methods are complementary and provide characteristic "fingerprints" based on the functional groups present in the molecule. arxiv.org The analysis of the vibrational spectra of this compound allows for the identification of key structural features.

The spectrum can be interpreted by comparing it to the well-studied spectrum of carbazole and considering the effects of the chloro-substituents. acs.orgscilit.com

N-H Stretch: A sharp, characteristic absorption band for the N-H stretching vibration is expected in the IR spectrum, typically in the range of 3400-3500 cm⁻¹.

Aromatic C-H Stretch: Vibrations corresponding to the aromatic C-H bonds will appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the aromatic carbon-carbon double bonds give rise to a series of bands in the 1450-1650 cm⁻¹ region.

C-N Stretch: The stretching of the carbon-nitrogen bonds within the heterocyclic ring system will produce absorptions in the 1200-1350 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong absorptions in the fingerprint region of the IR spectrum, typically between 700 and 850 cm⁻¹. The exact position can help confirm the substitution on the aromatic ring.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, appearing in the 700-900 cm⁻¹ range, are highly characteristic of the substitution pattern on the aromatic rings.

Interactive Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3400 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR, Raman |

| C-Cl Stretch | 700 - 850 | IR |

| C-H Out-of-Plane Bending | 700 - 900 | IR |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful non-destructive techniques used to investigate the electronic transitions and photophysical properties of molecules like this compound. These methods provide insights into the electronic structure and the effects of substituents on the carbazole core.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For carbazole and its derivatives, the absorption spectra typically exhibit characteristic bands arising from π-π* transitions within the aromatic system. Generally, carbazole-based compounds display two main absorption bands in the UV region, one around 290-300 nm and another between 330-350 nm. The introduction of chlorine atoms onto the carbazole ring is not expected to cause a significant shift in the position of these absorption bands nih.gov.

Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited electronic state to the ground state. Carbazole and its derivatives are known for their fluorescent properties, often emitting in the blue region of the electromagnetic spectrum. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. For the related compound, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, a fluorescence emission maximum was observed at 400 nm in THF mdpi.comresearchgate.net. The study of these photophysical properties is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Photophysical Data for a Related Dichlorinated Carbazole Derivative

| Compound | Solvent | Absorption Maxima (λmax) | Emission Maximum (λem) |

|---|---|---|---|

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | 293 nm, 322 nm, 336 nm | 400 nm |

Data is for a structurally related compound and may not be representative of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions, providing a definitive structural proof.

A comprehensive search of the literature did not yield a specific crystal structure for this compound. However, the crystal structure of a related compound, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, has been determined and provides valuable insights into the structural aspects of dichlorinated carbazoles researchgate.netmdpi.comresearchgate.net. This compound was found to crystallize in the monoclinic space group C2/c researchgate.netmdpi.comresearchgate.net. The crystal packing of this molecule reveals π-stacking interactions between the carbazole moieties of adjacent molecules mdpi.com.

The determination of the crystal structure of this compound would be invaluable for understanding its solid-state packing, which can influence its material properties such as conductivity and luminescence.

Table 2: Crystallographic Data for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 20.280(3) Å |

| b | 8.0726(14) Å |

| c | 16.005(3) Å |

| α | 90° |

| β | 98.947(3)° |

| γ | 90° |

| Volume | 2588.3(8) ų |

| Z | 8 |

This data is for a different, though related, dichlorinated carbazole derivative.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of carbazole derivatives.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). Reverse-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common method for the analysis of carbazole compounds. For instance, 9-methyl-9H-carbazole can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid modifier on a Newcrom R1 column sielc.com. The purity of synthesized carbazole derivatives is often confirmed using HPLC, as demonstrated in studies where it is used to ensure the high chemical purity of the final products mdpi.com.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on its interaction with the stationary phase. The separated components are then detected, often by a mass spectrometer (MS), a technique known as GC-MS. GC-MS has been successfully employed for the determination of carbazole and halogenated carbazoles in various matrices nih.govresearchgate.net. This method offers high sensitivity and specificity, allowing for the detection of trace amounts of impurities. A developed GC-MS/MS method for carbazole and 11 halogenated carbazoles demonstrated low detection limits in the range of 0.02-0.27 ng/mL nih.govresearchgate.net.

These chromatographic methods are indispensable for quality control, ensuring that samples of this compound are of high purity and free from starting materials, by-products, or isomers, which is critical for obtaining reliable data in further studies and applications.

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Stability Assessment

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for assessing the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature of a material, which is a critical parameter for applications in electronic devices that can operate at elevated temperatures. Carbazole itself is known for its high thermal stability nih.govmdpi.com. Studies on polymers incorporating 1,8-carbazole units have shown decomposition temperatures (defined as the temperature at which 5% weight loss occurs) ranging from approximately 250 °C to 340 °C, depending on the specific polymer structure mdpi.comresearchgate.net.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transition temperatures, and other phase transitions. This information is valuable for understanding the material's behavior at different temperatures and for processing it into thin films or other forms for device fabrication.

While specific TGA and DSC data for this compound were not found in the surveyed literature, the high thermal stability of the parent carbazole and its polymeric derivatives suggests that this compound would also exhibit good thermal stability, a desirable property for materials used in optoelectronic applications.

Table 3: Thermal Properties of 1,8-Carbazole-Based Polymers

| Polymer | Decomposition Temperature (T5%) |

|---|---|

| P1 (Directly-linked) | ca. 250 °C |

| P4 (Alkyne-linked) | 340 °C |

Data from polymers containing the 1,8-carbazole unit, indicating the general thermal stability of this structural motif.

Computational and Theoretical Investigations on 1,8 Dichloro 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy, and other electronic properties of molecules. For 1,8-dichloro-9H-carbazole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be the standard approach to obtain a detailed understanding of its electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its potential applications in electronic materials.

A DFT study on this compound would calculate the energies of these frontier orbitals. It is anticipated that the introduction of two chlorine atoms at the 1 and 8 positions would lower the energy of both the HOMO and LUMO levels compared to the parent carbazole (B46965). This is due to the electron-withdrawing inductive effect of the chlorine atoms. The precise energy values and the resulting band gap would be critical data points for assessing its potential as a semiconductor or in optoelectronic devices.

Table 1: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, an MEP analysis would likely reveal regions of negative potential (typically colored red) around the electronegative chlorine atoms and the nitrogen atom of the carbazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. This analysis provides a visual representation of the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

A computational study of this compound would provide theoretical chemical shifts for each unique carbon and hydrogen atom. These predicted values, when compared to experimental NMR data, can aid in the definitive assignment of spectral peaks. The presence of the two chlorine atoms would be expected to significantly influence the chemical shifts of the nearby carbon and hydrogen atoms.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-1 | Data not available | Data not available |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-4a | Data not available | Data not available |

| C-4b | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| C-7 | Data not available | Data not available |

| C-8 | Data not available | Data not available |

| C-8a | Data not available | Data not available |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities.

For this compound, a vibrational analysis would yield a set of calculated frequencies corresponding to specific molecular motions, such as C-H stretching, C-C stretching, and C-Cl stretching. A study on the related 3,6-dichlorocarbazole (B1220011) has shown that DFT calculations can produce vibrational frequencies that are in good agreement with experimental results nih.gov. A similar level of accuracy would be expected for the 1,8-dichloro isomer, aiding in the interpretation of its experimental IR and Raman spectra.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| C-H Aromatic Stretch | Data not available |

| C-C Aromatic Stretch | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organic reactions. researchgate.netrsc.org While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the principles of electrophilic aromatic substitution on the carbazole nucleus, as informed by computational studies on related molecules, can provide significant insights.

The carbazole ring system is an electron-rich aromatic compound, making it susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons significantly influences the electron density distribution across the bicyclic structure. Computational studies on carbazole and its derivatives have shown that the positions most susceptible to electrophilic attack are typically the 3, 6, and 9 positions due to their higher electron density. However, in this compound, the presence of chlorine atoms at the 1 and 8 positions significantly alters this reactivity landscape.

For this compound, electrophilic substitution is predicted to occur preferentially at the 3 and 6 positions. This is because the chlorine atoms, being ortho, para-directing, will direct incoming electrophiles to the positions para to them (positions 3 and 6) and ortho to them (positions 2 and 7). Steric hindrance from the existing chlorine atoms at positions 1 and 8 would likely disfavor substitution at the adjacent 2 and 7 positions. Computational models can confirm this by comparing the calculated activation energies for substitution at each available position. The reaction pathway with the lowest activation energy would be the most favorable.

A hypothetical reaction mechanism for the nitration of this compound, a common electrophilic substitution reaction, can be proposed and would likely proceed as follows:

Formation of the electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion (NO₂⁺).

Electrophilic attack: The π-electrons of the carbazole ring attack the nitronium ion. Computational modeling would show that the attack at the C3 or C6 position leads to a more stable sigma complex (arenium ion) intermediate compared to attack at other positions. This stability is due to the resonance delocalization of the positive charge, which is influenced by the chlorine and nitrogen atoms.

Deprotonation: A weak base (such as HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product, 1,8-dichloro-3-nitro-9H-carbazole.

The energetics of each step, including the energies of reactants, intermediates, transition states, and products, can be calculated using DFT. These calculations would provide a quantitative understanding of the reaction mechanism and regioselectivity.

Studies on Halogen Effects on Electronic Properties and Intramolecular Charge Transfer

The electronic properties of carbazole derivatives are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. iaamonline.orgmdpi.com Computational studies, particularly using DFT and Time-Dependent DFT (TD-DFT), are crucial for understanding how substituents, such as halogens, modulate these properties.

The chlorine atoms at the 1 and 8 positions of the carbazole ring in this compound have a notable impact on its electronic structure. Being electronegative, the chlorine atoms withdraw electron density from the carbazole nucleus through the sigma bonds (inductive effect). This generally leads to a stabilization of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational calculations can precisely quantify these energy levels.

Intramolecular Charge Transfer (ICT) is a phenomenon observed in molecules containing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule. While this compound itself does not possess strong donor-acceptor character, the introduction of further electron-donating or electron-withdrawing groups could induce ICT. For instance, if an electron-donating group like an amino group were introduced at the 3-position and an electron-withdrawing group like a nitro group at the 6-position, a D-A (Donor-Acceptor) substituted 1,8-dichlorocarbazole would be formed.

In such a hypothetical molecule, computational studies could model the ICT process. TD-DFT calculations can predict the energies and characteristics of the excited states. An ICT state is characterized by a significant charge separation between the donor and acceptor groups in the excited state compared to the ground state. The effect of the chlorine atoms in this context would be to modulate the energies of the orbitals involved in the charge transfer and potentially influence the efficiency of the ICT process.

The following table, based on general trends observed in computational studies of substituted carbazoles, illustrates the expected qualitative effects of the chloro substituents on the electronic properties of this compound.

| Property | Effect of 1,8-Dichloro Substitution | Computational Insight |

| HOMO Energy | Lowered (stabilized) | The inductive effect of chlorine withdraws electron density, stabilizing the HOMO. |

| LUMO Energy | Lowered (stabilized) | The LUMO is also stabilized by the electron-withdrawing nature of the chlorine atoms. |

| HOMO-LUMO Gap | Likely slightly modified | The net change depends on the relative stabilization of the HOMO and LUMO. |

| Absorption Wavelength (λmax) | Likely to show a small shift | Changes in the HOMO-LUMO gap will affect the absorption spectrum. |

Crystal Packing and Intermolecular Interactions in Solid-State Structures

The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of intermolecular interactions. Computational and experimental studies on halogenated carbazole derivatives provide a framework for understanding the expected solid-state structure of this compound. The key interactions governing the crystal packing of such molecules are π-π stacking and halogen bonding.

π-π Stacking: Carbazole is a planar, aromatic molecule, which makes it prone to π-π stacking interactions. georgetown.edu In the solid state, carbazole molecules often arrange themselves in stacks, where the planar aromatic rings of adjacent molecules are parallel to each other. These interactions are a result of attractive non-covalent forces between the electron-rich π-systems. Computational studies on N-substituted carbazoles have investigated the energetics and geometries of these π-π stacking arrangements. rsc.org For this compound, it is expected that the molecules will form similar stacked structures, with the chlorine atoms influencing the offset of the stacked rings.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. rug.nlacs.org In the case of this compound, the chlorine atoms can participate in halogen bonding. The electron density around a bonded halogen atom is anisotropic, with a region of positive electrostatic potential (a σ-hole) along the extension of the C-Cl bond. acs.org This positive region can interact favorably with an electron-rich area on an adjacent molecule, such as the nitrogen atom or the π-system of the carbazole ring. The presence of two chlorine atoms in this compound increases the likelihood of these interactions playing a significant role in the crystal packing. Computational models are instrumental in identifying and quantifying the strength of these halogen bonds. nih.gov

The crystal structure of a related compound, 3,6-diiodo-9-ethyl-9H-carbazole, has been studied, and its crystallographic data can provide a useful comparison. researchgate.net While the substituents and their positions are different, the general principles of packing and intermolecular interactions are applicable.

Below is a table summarizing the expected intermolecular interactions in the solid-state structure of this compound, with illustrative data from a related halogenated carbazole.

| Interaction Type | Description | Expected Role in this compound |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | A primary driving force for the packing of the planar carbazole units. |

| Halogen Bonding | Interaction between a chlorine atom and an electron-rich site (e.g., N, π-cloud). | The two chlorine atoms provide opportunities for directional halogen bonds, influencing the overall crystal structure. |

| van der Waals Forces | General attractive and repulsive forces between molecules. | Contribute to the overall stability of the crystal lattice. |

Advanced Materials and Optoelectronic Applications of 1,8 Dichloro 9h Carbazole Derivatives

Building Blocks for Conjugated Polymers and Oligomers

Derivatives of 1,8-dichloro-9H-carbazole are valuable monomers for the synthesis of conjugated polymers and oligomers used in a range of electronic devices. mdpi.com While direct polymerization from the dichloro-derivative can be challenging, it is often converted to more reactive intermediates, such as 1,8-diiodo or 1,8-diamino derivatives, to facilitate polymerization reactions like Suzuki or Sonogashira coupling. mdpi.comrsc.org The resulting poly(1,8-carbazole)s exhibit properties that are a hybrid of those seen in poly(3,6-carbazole)s and poly(2,7-carbazole)s, including long-wavelength absorption, strong fluorescence, and significant electrochemical activity. researchgate.net These polymers generally show good solubility in common organic solvents and possess film-forming capabilities. mdpi.com

Precursors in Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials are extensively used in Organic Light-Emitting Diodes (OLEDs) as hosts for phosphorescent emitters, hole-transporting materials, and fluorescent emitters, particularly for blue light emission. magtech.com.cnmdpi.comnih.gov The electron-donating nature of the carbazole (B46965) unit facilitates efficient hole injection and transport. nih.govresearchgate.net The introduction of chlorine atoms, as in this compound, can modify the material's electrochemical and optical properties, influencing the energy levels and stability of the final device. nih.govnih.gov

Derivatives of this compound can be used to construct bipolar host materials by incorporating electron-accepting units. nih.gov This design strategy helps to balance charge injection and transport within the emissive layer, a critical factor for achieving high efficiency in OLEDs. researchgate.netnih.gov The rigid structure of the carbazole core contributes to the high thermal stability of these materials, which is essential for the longevity and operational stability of OLED devices. nih.gov

Components in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, carbazole derivatives are integral components of both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.gov Halogenated carbazole derivatives, including those with chlorine substituents, have been successfully employed as hole-extracting interlayers in high-efficiency OPVs. For example, self-assembled monolayers (SAMs) of [2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid on indium tin oxide (ITO) electrodes have been shown to increase the electrode's work function significantly. researchgate.net This modification leads to improved hole mobility, reduced carrier recombination, and decreased interface resistance, ultimately boosting the power conversion efficiency (PCE) of the solar cell. researchgate.net

Materials for Organic Field-Effect Transistors (OFETs)

The excellent charge carrier mobility and stability of carbazole-based compounds make them suitable for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). nih.gov Conjugated polymers derived from 1,8-disubstituted carbazoles are p-type semiconductors, meaning they transport positive charge carriers (holes). mdpi.comresearchgate.net The connectivity of the carbazole units in the polymer backbone is a key determinant of its performance. Polymers based on the 1,8-carbazolylene unit have demonstrated facile oxidation, indicating a high potential for hole transport. mdpi.com The ordered packing and intermolecular interactions in the solid state, which are crucial for efficient charge transport in OFETs, can be influenced by the substitution pattern on the carbazole monomer.

Role in Charge Transport and Photoconductive Materials

The inherent electronic structure of the carbazole ring system makes it an excellent hole transporter. nih.gov Polymers synthesized from 1,8-disubstituted carbazole monomers are redox-active, exhibiting reversible oxidation processes. mdpi.com Cyclic voltammetry studies show that these polymers can be easily oxidized, with first oxidation potentials typically ranging from +0.5 to +0.7 V versus Fc/Fc⁺. mdpi.com This facile oxidation corresponds to a relatively high-lying Highest Occupied Molecular Orbital (HOMO), which is desirable for efficient hole injection from standard anodes like ITO and for stable p-type semiconductor behavior. mdpi.comresearchgate.net

The photoconductivity of carbazole derivatives has been widely recognized, forming the basis of their use in photorefractive materials and other optoelectronic applications. nih.gov The efficiency of charge transport in these materials is dependent on the degree of π-conjugation along the polymer backbone. The effective conjugation length in 1,8-carbazole-based polymers is intermediate between that of 2,7- and 3,6-linked systems, allowing for a balance of electronic communication and processability. mdpi.com

Development of Chemical Sensors and Probes (Non-biological)

The carbazole fluorophore is highly sensitive to its chemical environment, making its derivatives excellent candidates for fluorescent chemical sensors. nih.govnih.gov Specifically, derivatives of 1,8-diamino-3,6-dichlorocarbazole have been developed as remarkably strong and selective receptors for oxyanions. rsc.orgnih.gov These molecules act as "turn-on" fluorescent sensors, showing a significant increase in fluorescence intensity upon binding with anions like hydrogen phosphate (H₂PO₄⁻) and acetate (B1210297) (AcO⁻). rsc.org

The sensing mechanism relies on the formation of hydrogen bonds between the amide N-H groups at the 1 and 8 positions, the carbazole N-H, and the target anion. Despite their simple structure, these sensors exhibit high selectivity and affinity, even in competitive solvents like DMSO. rsc.org This demonstrates that the 1,8-disubstituted and halogenated carbazole scaffold is a powerful platform for creating sensitive and selective chemosensors for environmental or industrial monitoring. rsc.orgnih.gov

Functional Materials with Tunable Electronic and Optical Properties

A key advantage of using this compound as a building block is the ability to tune the electronic and optical properties of the resulting materials through chemical modification. mdpi.comresearchgate.net The energy levels (HOMO and LUMO) and the optical bandgap can be precisely controlled by selecting the appropriate comonomers to polymerize with the 1,8-carbazolylene unit. mdpi.com

For example, copolymerizing a 1,8-diiodocarbazole derivative with different aromatic or heteroaromatic units leads to a range of emission colors and electrochemical behaviors. mdpi.com The introduction of electron-donating comonomers can lower the oxidation potential, while the choice of π-conjugated spacer affects the absorption and emission wavelengths. mdpi.com This tunability is crucial for tailoring materials to the specific requirements of different optoelectronic devices, whether it be aligning energy levels for efficient charge injection in an OLED or optimizing the absorption spectrum for a solar cell. nih.govnih.gov

Data Tables

Table 1: Properties of Conjugated Polymers (P1-P5) Derived from a 1,8-Diiodocarbazole Monomer (Data sourced from a study on 1,8-carbazole-based conjugated copolymers, serving as a proxy for derivatives of this compound) mdpi.com

| Polymer | Comonomer Unit | λmax (nm, Film) | λem (nm, Film) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |

| P1 | 1,8-Carbazolylene | 362 | 413 | 3.14 | -5.48 | -2.34 |

| P2 | 2,7-Fluorenylene | 370 | 416 | 3.09 | -5.50 | -2.41 |

| P3 | 2,2'-Bithiophene | 425 | 545 | 2.45 | -5.20 | -2.75 |

| P4 | 3,6-Carbazolylene (alkyne spacer) | 400 | 424 | 2.87 | -5.59 | -2.72 |

| P5 | 2,7-Carbazolylene (alkyne spacer) | 398 | 422 | 2.90 | -5.67 | -2.77 |

Applications in Supramolecular Chemistry and Anion Receptors

The rigid, planar structure and inherent fluorescence of the carbazole nucleus make it an exceptional scaffold for the design of synthetic receptors in supramolecular chemistry. Derivatives of this compound, particularly those functionalized at the 1 and 8 positions with hydrogen-bond-donating groups, have been extensively developed as potent and selective anion receptors. The introduction of chloro substituents onto the carbazole backbone is a critical strategy for modulating the electronic properties of the molecule, thereby enhancing the acidity of the hydrogen-bond donors and improving anion binding affinities.

Research has predominantly focused on derivatives of 1,8-diaminocarbazole where chloro groups are placed at the 3 and 6 positions due to the regioselectivity of electrophilic aromatic substitution on the carbazole ring. nih.gov These 3,6-dichloro-substituted 1,8-diaminocarbazole building blocks are then converted into sophisticated receptors by introducing amide, urea, or thioamide functionalities at the 1 and 8 amino groups. nih.govresearchgate.netnih.gov These groups are strategically positioned to form a preorganized binding cavity that is highly complementary to the geometry of specific anions, particularly Y-shaped oxyanions. nih.gov

The primary mechanism of anion recognition involves the formation of multiple hydrogen bonds between the N-H protons of the carbazole ring itself, the appended amide or urea groups, and the incoming anionic guest. jlu.edu.cn The electron-withdrawing nature of the chlorine atoms at the 3 and 6 positions increases the acidity of these N-H protons, strengthening the hydrogen bonds and leading to higher association constants with anions. nih.gov

Detailed Research Findings

Derivatives of 1,8-diamido-3,6-dichlorocarbazole have demonstrated remarkable efficacy and selectivity for binding oxyanions such as carboxylates and phosphates in polar aprotic solvents like dimethyl sulfoxide (DMSO). nih.govrsc.org The rigid carbazole framework facilitates the preorganization of the hydrogen bond donors, minimizing the entropic penalty upon binding and contributing to high affinity. nih.gov

Studies on bisamide derivatives of 1,8-diamino-3,6-dichlorocarbazole reveal they are exceptionally strong and selective receptors for these oxyanions, even in competitive solvent mixtures like DMSO containing 0.5% water. rsc.org For instance, 1,8-di(pyrrole-2-carboxamino)-3,6-dichlorocarbazole has been synthesized and characterized as a powerful receptor that exhibits strong binding affinity for the dihydrogen phosphate anion (H₂PO₄⁻). jlu.edu.cn The binding event is accompanied by a distinct "turn-on" fluorescence response, allowing for the selective detection of H₂PO₄⁻ over other anions. jlu.edu.cn

The binding properties are typically quantified using techniques such as ¹H NMR, UV-vis, and fluorescence titrations to determine the association constants (Kₐ). nih.gov The data consistently show a high preference for oxyanions over less basic anions like halides.

The table below presents representative data on the anion binding affinities for a receptor based on the 3,6-dichloro-1,8-diamidocarbazole framework.

| Receptor | Anion Guest | Solvent System | Association Constant (Kₐ, M⁻¹) | Technique |

|---|---|---|---|---|

| 1,8-Bis(pivalamido)-3,6-dichlorocarbazole | Acetate (AcO⁻) | DMSO + 0.5% H₂O | 31,000 | UV-vis |

| 1,8-Bis(pivalamido)-3,6-dichlorocarbazole | Benzoate (PhCOO⁻) | DMSO + 0.5% H₂O | 14,000 | UV-vis |

| 1,8-Bis(pivalamido)-3,6-dichlorocarbazole | Dihydrogen Phosphate (H₂PO₄⁻) | DMSO + 0.5% H₂O | > 100,000 | UV-vis |

| 1,8-Bis(pivalamido)-3,6-dichlorocarbazole | Chloride (Cl⁻) | DMSO + 0.5% H₂O | < 10 | ¹H NMR |

| 1,8-Di(pyrrole-2-carboxamino)-3,6-dichlorocarbazole | Dihydrogen Phosphate (H₂PO₄⁻) | DMSO | Strong Binding Observed | Fluorescence |

This table is generated based on data reported for 3,6-dichloro-1,8-diamidocarbazole derivatives, which are the most studied examples in this class. nih.govjlu.edu.cnrsc.org

The inherent fluorescence of the carbazole core is another significant advantage. The direct coupling of the anion binding sites at the 1 and 8 positions to the fluorophore allows for the development of fluorescent sensors. nih.gov Anion binding often perturbs the electronic structure of the carbazole system, leading to significant changes in fluorescence intensity. For many 1,8-diamidocarbazole receptors, a more than 15-fold increase in fluorescence is observed upon binding with anions like dihydrogen phosphate and acetate, making them highly sensitive "turn-on" sensors. rsc.org This property is crucial for applications in real-time anion detection in various chemical and biological contexts.

Emerging Research Frontiers and Future Prospects of 1,8 Dichloro 9h Carbazole Chemistry